o-Chlorophenyl o-aminobenzenesulphonate
Overview
Description
“o-Chlorophenyl o-aminobenzenesulphonate” is a chemical compound with the molecular formula C12H10ClNO3S and a molecular weight of 283.7307 . It’s also known as “2-Aminobenezenesulfonic Acid 4’-Chlorophenyl Ester” and “Benzenesulfonic acid, 2-amino-, 2-chlorophenyl ester” among other names .
Physical And Chemical Properties Analysis
“o-Chlorophenyl o-aminobenzenesulphonate” has a molecular weight of 283.7307 . Other physical and chemical properties such as its density, melting point, and boiling point are not provided in the search results.Scientific Research Applications
Cation Loading of Red Blood Cells
Research by Garrahan and Rega (1967) demonstrated that compounds similar to o-Chlorophenyl o-aminobenzenesulphonate, such as p-Chloromercuribenzenesulphonate, can increase the permeability of red cell membranes to monovalent cations. This property is significant for studying the transport mechanisms of ions across cellular membranes, providing insights into cellular physiology and potential therapeutic targets (Garrahan & Rega, 1967).
Synthesis of Pharmaceutical Intermediates
In the domain of organic chemistry, research has demonstrated the application of oxidative chlorination, followed by desulphonation or decarboxylation, as a method to synthesize pharmaceutical intermediates. Compounds such as 2,6-dichlorotoluene, 2,6-dichloroaniline, and 2,6-dichlorophenol can be synthesized using a process that involves protection of the starting material, oxidative chlorination, and subsequent deprotection (S. M. and S. B. Chandalia, 1999).
Poly[aryloxyphosphazenes] Functionalization
Another application involves the synthesis of phenylphosphonic acid functionalized poly[aryloxyphosphazenes], with potential use as proton-conducting membranes in fuel cells. This synthesis employs diphenyl chlorophosphate as a phosphonating agent, highlighting the role of chlorophosphate compounds in the development of materials with specific functional properties (Allcock et al., 2002).
Biodegradation of Chlorinated Aromatics
Research on the biodegradation of chlorinated aromatic compounds by bacterial strains presents an environmental application. For example, strain LW1 can utilize chlorinated compounds as a sole source of carbon, nitrogen, and energy, converting them into less harmful substances. This process involves complex biochemical transformations, including partial reduction and Bamberger rearrangement, demonstrating the potential of bioremediation techniques in environmental cleanup (Katsivela et al., 1999).
Corrosion Inhibition
The synthesis and study of α-aminophosphonates for corrosion inhibition on mild steel in hydrochloric acid solutions offer insights into industrial applications, particularly in metal treatment and protection. These compounds show high efficiency in preventing corrosion, which is crucial for extending the life of metal structures and components (Gupta et al., 2017).
properties
IUPAC Name |
(2-chlorophenyl) 2-aminobenzenesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO3S/c13-9-5-1-3-7-11(9)17-18(15,16)12-8-4-2-6-10(12)14/h1-8H,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYHMYLMGXGHSBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)S(=O)(=O)OC2=CC=CC=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6071295 | |
Record name | Benzenesulfonic acid, 2-amino-, 2-chlorophenyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6071295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
o-Chlorophenyl o-aminobenzenesulphonate | |
CAS RN |
68227-70-3 | |
Record name | 2-Chlorophenyl 2-aminobenzenesulfonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=68227-70-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenesulfonic acid, 2-amino-, 2-chlorophenyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068227703 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenesulfonic acid, 2-amino-, 2-chlorophenyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzenesulfonic acid, 2-amino-, 2-chlorophenyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6071295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | o-chlorophenyl o-aminobenzenesulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.055 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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